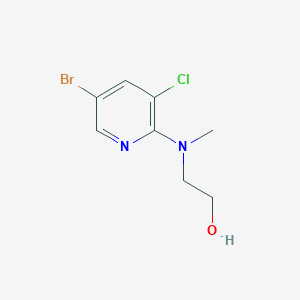
3,4,6-Tribromo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Tribromo-2-methylaniline is an organic compound with the molecular formula C7H6Br3N It is a derivative of aniline, where three bromine atoms are substituted at the 3, 4, and 6 positions, and a methyl group is attached at the 2 position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tribromo-2-methylaniline typically involves the bromination of 2-methylaniline. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and bromination steps, with careful control of reaction conditions to achieve high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,6-Tribromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding less brominated or non-brominated aniline derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace bromine atoms under suitable conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Less brominated or non-brominated aniline derivatives.
Substitution: Aniline derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3,4,6-Tribromo-2-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4,6-Tribromo-2-methylaniline depends on its interaction with molecular targets. The bromine atoms and the aniline moiety can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets may vary depending on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,6-Tribromoaniline: Similar structure but lacks the methyl group at the 2 position.
3,5-Dibromo-4-methylaniline: Contains two bromine atoms and a methyl group but differs in the position of substitution.
2,4,6-Tribromo-3-methylaniline: Another isomer with different substitution patterns.
Uniqueness: 3,4,6-Tribromo-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms and a methyl group at specific positions makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H6Br3N |
|---|---|
Poids moléculaire |
343.84 g/mol |
Nom IUPAC |
3,4,6-tribromo-2-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
Clé InChI |
GEYHZUNOVOGZEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1Br)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)








![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)


![methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)

